2-Cyclopropylaniline

Description

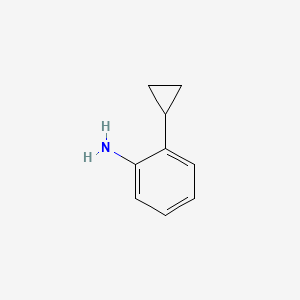

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKOLQWFMXYJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185469 | |

| Record name | 2-Cyclopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3158-73-4 | |

| Record name | 2-Cyclopropylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of 2-Cyclopropylaniline?

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a versatile organic compound with applications in chemical synthesis and as a research chemical.[1] The document details its key physical and chemical characteristics, outlines experimental methodologies for their determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

This compound is an organic compound featuring a cyclopropyl group attached to an aniline ring.[2] Its chemical structure imparts unique steric and electronic properties that are of interest in the development of pharmaceuticals and agrochemicals.[2] The compound is generally a colorless to pale yellow liquid or solid and is soluble in organic solvents with moderate solubility in water.[2]

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁N | [1][2][3][4] |

| Molecular Weight | 133.19 g/mol | [2][4] |

| Boiling Point | 104 °C (at 9 Torr) | [1] |

| Density | 1.029 g/cm³ | [1] |

| pKa | 4.15 ± 0.10 (Predicted) | [1][3] |

| Physical State | Solid or colorless to pale yellow liquid | [2][4] |

| Solubility | Soluble in organic solvents; moderately soluble in water | [2] |

| Storage Temperature | 2-8°C | [1][5] |

| CAS Number | 3158-73-4 | [1][2][3][4] |

Experimental Protocols

Determination of Boiling Point

The boiling point of this compound was determined to be 104 °C at a reduced pressure of 9 Torr.[1] A standard method for determining the boiling point of a liquid at reduced pressure involves the following steps:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a connection to a vacuum pump. A thermometer is placed in the distillation head to measure the vapor temperature.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Vacuum Application: The system is evacuated to the desired pressure (e.g., 9 Torr) using a vacuum pump, and the pressure is monitored with a manometer.

-

Heating: The flask is gently heated. The temperature at which the liquid boils and the vapor temperature remains constant is recorded as the boiling point at that specific pressure.

Determination of Density

The density of this compound is reported as 1.029 g/cm³.[1] Density is typically determined using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with distilled water, and its mass is measured again to determine the volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The mass of the pycnometer filled with the sample is measured.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Determination of pKa

The reported pKa of 4.15 is a predicted value.[1][3] Experimental determination of the pKa of an amine like this compound can be performed using potentiometric titration.

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration: The solution is titrated with a standard solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Synthesis and Experimental Workflow

The synthesis of N-cyclopropylanilines can be achieved through a Buchwald-Hartwig amination procedure.[6][7] This palladium-catalyzed cross-coupling reaction is a common method for forming carbon-nitrogen bonds.

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Role as a Probe in Oxidative Chemistry

N-cyclopropylanilines, including this compound, are utilized as chemical probes to study the oxidative properties of triplet-state photosensitizers.[6][8] Upon single-electron transfer (SET) oxidation, the resulting radical cation undergoes a spontaneous and irreversible ring-opening of the cyclopropyl group.[6][8] This characteristic makes it a useful tool for investigating reaction mechanisms where electron transfer is a key step.

Caption: Mechanism of this compound as an oxidative probe.

References

- 1. This compound CAS#: 3158-73-4 [amp.chemicalbook.com]

- 2. CAS 3158-73-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3158-73-4|this compound|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mcneill-group.org [mcneill-group.org]

2-Cyclopropylaniline CAS number 3158-73-4 details

An In-depth Technical Guide to 2-Cyclopropylaniline (CAS: 3158-73-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number 3158-73-4), a key chemical intermediate. The document details its physicochemical properties, safety and handling guidelines, synthesis methodologies, and applications, with a focus on its role in synthetic chemistry and drug discovery.

Chemical Identity and Properties

This compound, also known as 2-cyclopropylbenzenamine, is an organic compound featuring a cyclopropyl group attached to an aniline ring at the ortho position.[1][2] This substitution imparts unique steric and electronic properties, making it a valuable building block in the synthesis of complex molecules.[3]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. Data has been aggregated from various chemical suppliers and databases; some values are predicted and should be confirmed by experimental analysis.

| Property | Value | Reference(s) |

| CAS Number | 3158-73-4 | [1][2] |

| Molecular Formula | C₉H₁₁N | [1][2] |

| Molecular Weight | 133.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow or orange liquid/solid | [3] |

| Boiling Point | 104 °C at 9 Torr | [3] |

| Density | 1.029 g/cm³ | [3] |

| pKa | 4.15 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in organic solvents, moderate in water | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [3] |

Structural Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Cyclopropylbenzenamine, o-Cyclopropylaniline | [1] |

| SMILES | NC1=C(C=CC=C1)C2CC2 | [2] |

| InChI Key | JSKOLQWFMXYJAF-UHFFFAOYSA-N | [1][2] |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Acute Toxicity, Inhalation | 4 |

| Specific target organ toxicity | 3 |

-

Signal Word: Warning

-

GHS Pictogram:

-

GHS07 (Exclamation Mark)[4]

-

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Experimental Protocols: Synthesis of this compound

Method 1: Catalytic Hydrogenation of 1-Cyclopropyl-2-nitrobenzene

This method involves the reduction of the nitro group of the precursor, 1-cyclopropyl-2-nitrobenzene, to an amine using a metal catalyst and hydrogen gas. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[5][6][7]

Experimental Protocol:

-

Vessel Preparation: To a suitable hydrogenation vessel, add 1-cyclopropyl-2-nitrobenzene (1.0 eq).

-

Catalyst and Solvent Addition: Add a suitable solvent such as methanol or ethanol to create a slurry. Carefully add 10% Palladium on Carbon (typically 1-5 mol% relative to the substrate) to the mixture.[5]

-

Hydrogenation: Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) and stir the reaction mixture vigorously at a suitable temperature (e.g., 25-50 °C).[5]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by measuring hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography or distillation if necessary.

Caption: Workflow for Synthesis via Catalytic Hydrogenation.

Method 2: Suzuki-Miyaura Cross-Coupling

This powerful C-C bond-forming reaction couples an aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) with cyclopropylboronic acid in the presence of a palladium catalyst and a base.[8]

Experimental Protocol:

-

Reagent Preparation: In a Schlenk flask or sealed tube, combine 2-bromoaniline (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable ligand (e.g., a phosphine ligand like SPhos or XPhos, 2-10 mol%).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C) for several hours (2-24 h), depending on the reactivity of the substrates.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.

Caption: Workflow for Synthesis via Suzuki-Miyaura Coupling.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not widely available. Commercial suppliers note that analytical data is often not collected for this compound.[2] The following are predicted characteristics based on the molecular structure and standard spectroscopic principles. Experimental verification is required.

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic Protons (4H): Complex multiplets expected in the ~6.6-7.2 ppm region. -NH₂ Protons (2H): A broad singlet, typically ~3.5-4.5 ppm, chemical shift is solvent-dependent. Cyclopropyl Methine (1H): A multiplet in the ~1.8-2.2 ppm region. Cyclopropyl Methylene (4H): Two distinct multiplets in the upfield region, ~0.5-1.0 ppm. |

| ¹³C NMR | Aromatic Carbons (6C): Signals expected in the ~115-150 ppm range. The carbon attached to the nitrogen (C-NH₂) will be downfield (~145-150 ppm), while the carbon attached to the cyclopropyl group will be around ~130-135 ppm. Cyclopropyl Methine (1C): A signal around ~15-20 ppm. Cyclopropyl Methylene (2C): A signal in the upfield region, ~5-10 ppm. |

| FT-IR | N-H Stretch: Two characteristic sharp peaks for a primary amine at ~3350-3450 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (from cyclopropyl group). C=C Stretch (Aromatic): Peaks in the ~1600-1450 cm⁻¹ region. C-N Stretch: A band in the ~1340-1250 cm⁻¹ region. |

| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 133. Fragmentation: Likely loss of H, NH₂, or fragments from the cyclopropyl ring. |

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis, particularly for introducing the cyclopropylphenyl moiety into larger molecules.[9] The cyclopropyl group is a "bioisostere" for other groups (like vinyl or isopropyl) and can improve metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.

Its primary application is as a building block in the synthesis of bioactive molecules and pharmaceutical agents.[9][10] The aniline functional group allows for a wide range of subsequent chemical transformations, including amide bond formation, N-alkylation, diazotization, and further cross-coupling reactions.

Caption: Role of this compound in a Synthetic Pathway.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound|High-Quality Research Chemical [benchchem.com]

- 4. Hazard pictograms for chemicals | Finnish Safety and Chemicals Agency (Tukes) [tukes.fi]

- 5. benchchem.com [benchchem.com]

- 6. aidic.it [aidic.it]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US11879142B2 - Bioactive peptide molecules discovered by a combination of bioinformatics technique and chemical synthesis - Google Patents [patents.google.com]

- 10. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Cyclopropylaniline: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclopropylaniline, a versatile organic compound with applications in synthetic chemistry and as a probe for studying reaction mechanisms. This document details its molecular structure, physicochemical properties, and key experimental methodologies.

Molecular Structure and Properties

This compound, also known as (o-Aminophenyl)cyclopropane, is an aromatic amine characterized by a cyclopropyl group attached to the ortho position of an aniline ring. This substitution imparts unique steric and electronic properties, influencing its reactivity and making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Physicochemical and Identification Data

The key quantitative data for this compound are summarized in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 133.19 g/mol | [2][3][4] |

| Molecular Formula | C₉H₁₁N | [1][2][3] |

| CAS Number | 3158-73-4 | [1][3] |

| Boiling Point | 104 °C (at 9 Torr) | [4] |

| Density | 1.029 g/cm³ | [4] |

| pKa (Predicted) | 4.15 ± 0.10 | [2][4] |

| Appearance | Colorless to pale yellow/orange liquid or solid | [1][4] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [4][5] |

| InChI Key | JSKOLQWFMXYJAF-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | C1CC1C2=CC=CC=C2N | [2][3] |

Visualization of Core Structures and Processes

Visual diagrams are essential for understanding the molecular structure and its behavior in chemical reactions. The following diagrams have been generated using Graphviz (DOT language) and adhere to the specified formatting requirements.

Molecular Structure of this compound

Logical Workflow: SET-Induced Ring-Opening

This compound is utilized as a chemical probe because it undergoes a spontaneous and irreversible ring-opening of the cyclopropyl group following a single-electron transfer (SET) oxidation. This unique property allows it to "trap" oxidative events, making it valuable in photoredox and electrochemical studies. The process prevents the reverse electron transfer that can complicate the study of such reactions.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for the synthesis and characterization of this compound.

Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a plausible synthesis of this compound from 2-bromoaniline and cyclopropylboronic acid, adapted from general procedures for Suzuki-Miyaura cross-coupling reactions.[4]

Materials:

-

2-Bromoaniline

-

Cyclopropylboronic acid (1.3 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 2 mol%)

-

Anhydrous potassium phosphate (K₃PO₄, 2 equivalents)

-

Toluene (anhydrous)

-

Degassed water

-

Three-neck round-bottom flask, reflux condenser, magnetic stirrer, and argon/nitrogen source

Procedure:

-

Setup: Assemble the three-neck round-bottom flask with a reflux condenser and ensure the system is under an inert atmosphere (argon or nitrogen).

-

Addition of Reagents: To the flask, add 2-bromoaniline (1 eq.), cyclopropylboronic acid (1.3 eq.), and anhydrous potassium phosphate (2 eq.).

-

Solvent Addition: Add anhydrous toluene (approx. 2 mL per mmol of 2-bromoaniline).

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 30 minutes.

-

Catalyst Addition: Under a positive flow of argon, add palladium(II) acetate (1 mol%) and the SPhos ligand (2 mol%).

-

Water Addition: Stir the mixture for 10 minutes, then add degassed water (0.1 mL per mmol of 2-bromoaniline) in one portion.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2-bromoaniline) is completely consumed (typically 1-2 hours).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield pure this compound.

Characterization by HPLC and NMR

Characterization of the final product is essential to confirm its identity and purity.

3.2.1 High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the synthesized this compound and to monitor reaction progress.

-

System: A standard HPLC system with a Variable Wavelength Detector (VWD) is suitable.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed. The specific gradient will depend on the column dimensions and system.

-

Detection: Monitor the elution profile at a wavelength corresponding to the UV absorbance maximum of the aniline chromophore (e.g., ~240 nm and ~285 nm).

-

Procedure: Dissolve a small sample of the purified product in the mobile phase. Inject the sample into the HPLC system. The purity is determined by the relative area of the product peak compared to any impurity peaks in the chromatogram.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure of this compound.

-

System: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

Experiments:

-

¹H NMR: This spectrum will confirm the presence and connectivity of all hydrogen atoms. Key expected signals include:

-

A complex multiplet for the aromatic protons on the benzene ring.

-

A multiplet for the single proton on the cyclopropyl ring attached to the benzene ring.

-

Multiplets for the four protons on the CH₂ groups of the cyclopropyl ring.

-

A broad singlet for the two protons of the amine (-NH₂) group.

-

-

¹³C NMR: This spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

-

2D NMR (COSY, HSQC): These experiments can be performed to definitively assign proton and carbon signals and confirm the connectivity between adjacent atoms.

-

-

Procedure: Dissolve a pure sample (5-10 mg) in the deuterated solvent (~0.7 mL) in an NMR tube. Acquire the spectra according to standard instrument procedures. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Conclusion

This compound is a compound of significant interest due to its unique structural features and reactivity. The information and protocols provided in this guide offer a foundational resource for researchers working with this molecule, from its synthesis and characterization to its application in mechanistic studies. Proper adherence to these experimental methodologies will ensure reliable and reproducible results in the laboratory.

References

An In-depth Technical Guide to the Synthesis of Novel 2-Cyclopropylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-cyclopropylaniline scaffold is a privileged motif in modern medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates. Its incorporation into novel molecular entities is a key strategy in the development of new therapeutics. This technical guide provides a comprehensive overview of the primary synthetic pathways to access this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of key processes.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily relies on the formation of the C-N bond between a cyclopropyl-substituted aromatic ring and an amine or the introduction of the cyclopropyl group onto an existing aniline framework. The most prevalent and effective methods include palladium-catalyzed cross-coupling reactions, copper-catalyzed aminations, and several alternative strategies.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a strong base. For the synthesis of this compound derivatives, this can be approached in two ways: coupling of a 2-cyclopropylaryl halide with an amine or coupling of an aryl halide with cyclopropylamine.

A general method for the arylation of cyclopropylamine has been developed using highly active and air-stable palladium precatalysts, providing access to a wide range of (hetero)arylated cyclopropylanilines in high yields.[3]

Illustrative Synthetic Pathway:

Figure 1: Buchwald-Hartwig Amination Scheme.

Quantitative Data for Buchwald-Hartwig Amination:

| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromocyclopropylbenzene | Ammonia | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 85 | [4] |

| 2-Chlorocyclopropylbenzene | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 92 | [4] |

| 2-Cyclopropylphenyl triflate | Morpholine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | 95 | [4] |

| 4-Bromo-2-cyclopropylaniline | Methylamine | Pd₂ (dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 88 | [5] |

| 1-Bromo-2-cyclopropyl-4-nitrobenzene | Cyclopropylamine | [(tBuBrettPhos)Pd(allyl)]OTf | NaOt-Bu | Toluene | RT | 91 | [3] |

Experimental Protocol: Synthesis of N-(2-cyclopropylphenyl)morpholine [6]

-

Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol).

-

Addition of Reactants: Add 2-bromocyclopropylbenzene (2.0 mmol) and morpholine (2.4 mmol) dissolved in anhydrous toluene (10 mL).

-

Reaction: Heat the mixture at 100 °C for 12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate = 9:1) to afford the desired product.

Copper-Catalyzed N-Cyclopropylation

Copper-promoted N-cyclopropylation of anilines with cyclopropylboronic acid provides a valuable alternative to palladium-catalyzed methods.[7][8] This reaction typically employs a copper(II) salt, a ligand (such as 2,2'-bipyridine), and a base.[7][9]

Illustrative Synthetic Pathway:

Figure 2: Copper-Catalyzed N-Cyclopropylation.

Quantitative Data for Copper-Catalyzed N-Cyclopropylation:

| Aniline | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Iodoaniline | 2,2'-Bipyridine | Na₂CO₃ | Dichloroethane | 80 | 99 | [7] |

| 2-Methylaniline | 1,10-Phenanthroline | K₂CO₃ | DMF | 100 | 85 | [8] |

| 2-Methoxyaniline | None | Cs₂CO₃ | Dioxane | 110 | 78 | [8] |

| 4-Nitro-2-chloroaniline | 2,2'-Bipyridine | NaHCO₃ | Dichloroethane | 80 | 92 | [7] |

Experimental Protocol: Synthesis of N-Cyclopropyl-2-iodoaniline [7]

-

Reaction Setup: In a round-bottom flask, combine 2-iodoaniline (1.0 mmol), cyclopropylboronic acid (1.5 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and 2,2'-bipyridine (0.1 mmol, 10 mol%).

-

Addition of Base and Solvent: Add Na₂CO₃ (2.0 mmol) and dichloroethane (5 mL).

-

Reaction: Stir the mixture at 80 °C under an air atmosphere for 24 hours.

-

Work-up: After cooling, filter the reaction mixture through a pad of Celite and wash with dichloromethane. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash chromatography on silica gel to yield the N-cyclopropyl-2-iodoaniline.

Alternative Synthetic Pathways

Beyond the mainstream palladium and copper-catalyzed reactions, other methodologies offer access to this compound derivatives, sometimes with unique advantages in terms of starting material availability or functional group tolerance.

Hofmann Rearrangement

The Hofmann rearrangement of a primary amide to a primary amine with one less carbon atom can be applied to the synthesis of this compound from 2-cyclopropylbenzamide.[5] This method is particularly useful when the corresponding carboxylic acid or amide is readily available. A practical electro-induced Hofmann rearrangement has also been reported for the synthesis of cyclopropylamines from their corresponding amides.[10]

Directed ortho-Metalation (DoM)

Directed ortho-metalation provides a powerful strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG).[11][12] A suitably protected amino group can act as a DMG, allowing for the introduction of a cyclopropyl group at the 2-position of an aniline derivative.

Visible-Light-Mediated [3+2] Annulation

Novel methods utilizing visible light photocatalysis have emerged for the synthesis of complex carbocycles from cyclopropylanilines.[13] While this is a functionalization of a pre-existing cyclopropylaniline, it highlights the utility of these compounds as building blocks in advanced organic synthesis.

Spectroscopic Data

The characterization of this compound derivatives relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy.

¹H and ¹³C NMR Data for this compound:

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Carbon (¹³C) | Chemical Shift (δ, ppm) |

| Aromatic-H | 6.65-7.10 | m | Aromatic C-N | 143.5 |

| NH₂ | 3.65 | br s | Aromatic C-CycPr | 128.8 |

| Cyclopropyl-CH | 1.75-1.85 | m | Aromatic CH | 126.9, 118.5, 115.2 |

| Cyclopropyl-CH₂ | 0.55-0.95 | m | Cyclopropyl CH | 11.2 |

| Cyclopropyl CH₂ | 6.8 |

Note: Chemical shifts are approximate and can vary depending on the solvent and substitution pattern.

IR Spectroscopy Data for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3450 | Medium |

| N-H Stretch (symmetric) | ~3360 | Medium |

| Aromatic C-H Stretch | ~3050 | Medium |

| Cyclopropyl C-H Stretch | ~3000 | Medium |

| N-H Bend | ~1620 | Strong |

| Aromatic C=C Stretch | ~1500, 1450 | Strong |

Experimental and Catalytic Workflows

Visualizing the experimental and catalytic processes can aid in understanding the synthesis of this compound derivatives.

Figure 3: General Organic Synthesis Workflow.

Figure 4: Catalytic Cycle of Buchwald-Hartwig Amination.

This guide provides a foundational understanding of the key synthetic methodologies for accessing novel this compound derivatives. The provided data and protocols serve as a starting point for researchers to develop and optimize their own synthetic strategies in the pursuit of new chemical entities for drug discovery and development.

References

- 1. ekwan.github.io [ekwan.github.io]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 7. A palladium-catalyzed ring-expansion reaction of cyclobutanols with 2-haloanilines leading to benzazepines and quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. baranlab.org [baranlab.org]

- 13. pubs.acs.org [pubs.acs.org]

Initial Investigations into the Biological Activity of 2-Cyclopropylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropylaniline is a versatile chemical scaffold with emerging interest in medicinal chemistry. While primarily utilized as a building block in the synthesis of complex heterocyclic compounds, preliminary investigations and analysis of structurally related molecules suggest a potential for direct biological activity. This technical guide consolidates the current understanding of this compound's biological profile, focusing on its putative role as a covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in oncogenesis. This document provides a summary of the proposed mechanism of action, quantitative data from analogous compounds, detailed experimental protocols for characterization, and visualizations of relevant signaling pathways and workflows to guide future research endeavors.

Introduction

This compound, a simple aromatic amine featuring a cyclopropyl substituent, has traditionally been valued in synthetic organic chemistry for its utility in constructing diverse molecular architectures. The strained cyclopropyl ring imparts unique reactivity, enabling its participation in various annulation and bicyclization reactions. However, the structural motif of a cyclopropylamine is also present in a number of biologically active compounds, prompting an investigation into the intrinsic pharmacological properties of this compound itself.

Recent patent literature has highlighted the potential of cyclopropylamine derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation.[1][2][3] LSD1 is overexpressed in a variety of cancers, and its inhibition has emerged as a promising therapeutic strategy. This guide explores the hypothesis that this compound may act as a mechanism-based inhibitor of LSD1 and provides a framework for its comprehensive biological evaluation.

Putative Mechanism of Action: Covalent Inhibition of LSD1

While direct enzymatic assays on this compound are not yet publicly available, the well-documented mechanism of action of its close structural analog, trans-2-phenylcyclopropylamine (tranylcypromine), provides a strong model for its potential interaction with LSD1.[4][5] Tranylcypromine is a known mechanism-based irreversible inhibitor of both monoamine oxidases (MAOs) and LSD1.[4][5]

The proposed mechanism involves the following key steps:

-

Non-covalent Binding: this compound initially binds to the active site of LSD1.

-

Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor of LSD1 catalyzes a single-electron transfer from the amine of this compound, generating a radical cation intermediate.

-

Cyclopropyl Ring Opening: The highly strained cyclopropyl ring undergoes homolytic cleavage, resulting in the formation of a reactive carbon-centered radical.

-

Covalent Adduct Formation: This radical intermediate then forms a covalent bond with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[4][5]

This covalent and irreversible inhibition offers the potential for prolonged target engagement and durable pharmacological effects.

Data Presentation: Biological Activity of Structurally Related Compounds

Direct quantitative biological data for this compound is not currently available in the public domain. However, data from structurally related cyclopropylamine derivatives can provide valuable context for its potential potency and selectivity. The following tables summarize key findings for analogous compounds.

Table 1: In Vitro Inhibition of LSD1 by Cyclopropylamine Analogs

| Compound | Target | Assay Type | Ki (μM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference |

| trans-2-Phenylcyclopropylamine | LSD1 | Time-dependent inhibition | 242 | 0.0106 | 43.8 | [5] |

| Styrenylcyclopropylamine Derivative 34 | LSD1 | Biochemical Assay | <0.004 (IC50) | Not Reported | Not Reported | [6][7] |

Table 2: Receptor Binding Affinity of a (2-Cyclopropoxyphenyl)piperidine Derivative

| Compound | Target | Ki (nM) | Reference |

| 17a | α1a-AR | 0.91 - 79.0 | [8][9] |

| α1d-AR | 2.0 - 57.0 | [8][9] | |

| α1b-AR | 107 - 839.8 | [8][9] | |

| D2 Receptor | 66.2 - 187.1 | [8][9] |

Table 3: Metabolic Stability of a (2-Cyclopropoxyphenyl)piperidine Derivative

| Compound | System | Half-life (t1/2) | Reference |

| 17a | Human Liver Microsomes | 18 minutes | [8][9] |

Experimental Protocols

To facilitate the investigation of this compound's biological activity, the following detailed experimental protocols for key assays are provided.

Covalent Inhibitor Assay (LSD1)

This protocol is designed to determine if this compound acts as a time-dependent, irreversible inhibitor of LSD1.

Materials:

-

Recombinant human LSD1 enzyme

-

H3K4me2 peptide substrate

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Detection reagent (e.g., formaldehyde detection kit or antibody-based detection)

-

96-well microplate

-

Plate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of LSD1 enzyme to each well.

-

Add the different concentrations of this compound to the wells.

-

Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

-

-

Initiation of Reaction:

-

Following the pre-incubation, add the H3K4me2 peptide substrate to each well to initiate the demethylation reaction.

-

-

Reaction Quenching and Detection:

-

After a fixed reaction time (e.g., 30 minutes), stop the reaction by adding a quenching solution.

-

Measure the amount of product formed using a suitable detection method.

-

-

Data Analysis:

-

Plot the percentage of enzyme activity remaining against the pre-incubation time for each inhibitor concentration.

-

Determine the observed rate of inactivation (kobs) from the slope of the semi-logarithmic plot.

-

Calculate the inactivation rate constant (kinact) and the inhibition constant (Ki) by fitting the data to the appropriate kinetic model for covalent inhibition.[10]

-

Receptor Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor.

Materials:

-

Cell membranes or purified receptor preparation

-

Radiolabeled ligand specific for the target receptor

-

Unlabeled this compound

-

Binding buffer

-

Wash buffer

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well filter plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of the wells through the glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[11][12]

-

Metabolic Stability Assay in Liver Microsomes

This protocol assesses the susceptibility of this compound to metabolism by liver enzymes.

Materials:

-

Human or animal liver microsomes

-

This compound

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (for quenching)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Incubation:

-

In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

-

Add this compound to the mixture.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

-

-

Sample Preparation:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

-

-

Data Analysis:

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the investigation of this compound.

Caption: Proposed mechanism of LSD1 and its inhibition.

References

- 1. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]

- 2. US9181198B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use - Google Patents [patents.google.com]

- 3. US9469597B2 - (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

Understanding the reactivity of the cyclopropyl group in 2-Cyclopropylaniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: The cyclopropyl group, a small, strained carbocycle, imparts unique electronic and steric properties to aromatic systems. When positioned ortho to an amino group, as in 2-cyclopropylaniline, it creates a molecule of significant interest in synthetic and medicinal chemistry. This guide delves into the nuanced reactivity of the cyclopropyl group in this specific context, exploring its influence on the aniline moiety and its own susceptibility to transformation. Through a comprehensive review of available data, detailed experimental protocols, and visual representations of key chemical processes, this document serves as a technical resource for professionals seeking to understand and harness the synthetic potential of this compound.

Introduction: The Unique Profile of this compound

This compound presents a fascinating case study in substituent effects in organic chemistry. The cyclopropyl group, with its high degree of s-character in its C-H bonds and strained C-C bonds, can act as a weak electron-donating group through σ-π conjugation with the aromatic ring. Its placement at the ortho position relative to the amino group introduces significant steric bulk, which can influence the reactivity of both the nitrogen center and the adjacent positions on the benzene ring. Understanding the interplay of these electronic and steric factors is paramount to predicting and controlling the outcomes of reactions involving this versatile building block.

Electronic and Steric Influence of the Ortho-Cyclopropyl Group

The reactivity of an aniline derivative is fundamentally governed by the electronic nature and steric demands of its substituents. In this compound, the cyclopropyl group's influence is twofold.

Electronic Effects: The cyclopropyl group is generally considered to be electron-donating, a consequence of the Walsh orbitals of the cyclopropane ring interacting with the π-system of the benzene ring. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack.

Steric Effects: The ortho-positioning of the cyclopropyl group creates a sterically hindered environment around the amino group. This steric hindrance can impede the approach of bulky reagents to the nitrogen atom and the ortho and para positions of the aromatic ring, thereby influencing the regioselectivity of reactions. Studies on ortho-substituted anilines have shown that electron-donating groups can increase the energy barrier to amine inversion due to steric effects.

Basicity: The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. The predicted pKa of the anilinium ion of this compound is 4.15.[1] For comparison, the pKa of the anilinium ion is 4.6, and for 2-methylanilinium ion, it is 4.44.[2] This suggests that the electronic and steric effects of the ortho-cyclopropyl group result in a slightly lower basicity compared to aniline and 2-methylaniline.

Reactivity of the Cyclopropyl Ring

A hallmark of the cyclopropyl group, particularly in activated systems, is its propensity to undergo ring-opening reactions. This reactivity is a consequence of the inherent strain energy within the three-membered ring.

Acid-Catalyzed Ring Opening

In the presence of strong acids, arylcyclopropanes can undergo ring-opening. The reaction typically proceeds through protonation of the cyclopropyl group, leading to a carbocationic intermediate that can be trapped by a nucleophile. For instance, monosubstituted arylcyclopropanes react with arene nucleophiles in the presence of a Brønsted acid like triflic acid in hexafluoroisopropanol (HFIP) to yield branched hydroarylation products.[2] This reactivity suggests that under strongly acidic conditions, the cyclopropyl group of this compound could potentially undergo similar transformations.

Reactivity of the Aniline Moiety

The presence of the ortho-cyclopropyl group modulates the characteristic reactions of the aniline functional group, including electrophilic aromatic substitution and reactions at the nitrogen atom.

Electrophilic Aromatic Substitution

The electron-donating nature of the cyclopropyl group, in concert with the strongly activating amino group, directs electrophiles to the ortho and para positions. However, the steric bulk of the ortho-cyclopropyl group can influence the regiochemical outcome, potentially favoring substitution at the less hindered para position.

Reactions at the Amino Group

The nucleophilicity of the amino group in this compound allows it to participate in a variety of reactions, including acylation, alkylation, and diazotization. The steric hindrance from the adjacent cyclopropyl group may affect the rates of these reactions, particularly with bulky electrophiles.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the catalytic reduction of 1-cyclopropyl-2-nitrobenzene. This two-step approach first introduces the cyclopropyl group onto the aromatic ring, followed by the reduction of a nitro group to the desired aniline.

The initial nitration of cyclopropylbenzene is a key step. The cyclopropyl group directs the incoming nitro group primarily to the ortho and para positions. The resulting mixture of isomers can then be separated, and the ortho-isomer, 1-cyclopropyl-2-nitrobenzene, is subsequently reduced to this compound. Common reducing agents for this transformation include hydrogen gas with a palladium catalyst, or metals such as tin or iron in acidic media.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3158-73-4 | [1] |

| Molecular Formula | C₉H₁₁N | [1] |

| Molecular Weight | 133.19 g/mol | [1] |

| Boiling Point | 104 °C (9 Torr) | [1] |

| Density | 1.029 g/cm³ | [1] |

| pKa (anilinium ion) | 4.15 (Predicted) | [1] |

Experimental Protocols

General Protocol for the Nitration of Cyclopropylbenzene

This protocol is adapted from general procedures for the nitration of alkylbenzenes and serves as a representative method.[3][4]

Materials:

-

Cyclopropylbenzene

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-water bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

-

In a separate flask, cool cyclopropylbenzene in an ice bath.

-

Slowly add the prepared nitrating mixture dropwise to the cyclopropylbenzene with vigorous stirring, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting mixture of ortho- and para-nitrocyclopropylbenzene can be separated by column chromatography.

General Protocol for the Reduction of 1-Cyclopropyl-2-nitrobenzene to this compound

This protocol describes a general method using catalytic hydrogenation.

Materials:

-

1-Cyclopropyl-2-nitrobenzene

-

Palladium on Carbon (5% or 10% Pd)

-

Ethanol or Ethyl Acetate

-

Hydrogen Gas Source (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

In a round-bottom flask, dissolve 1-cyclopropyl-2-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add a catalytic amount of palladium on carbon to the solution.

-

Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat this cycle 2-3 times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or column chromatography if necessary.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Comparison of ortho-substituent effects.

Conclusion

This compound stands out as a molecule with a rich and complex reactivity profile. The ortho-cyclopropyl group, through a combination of electronic donation and significant steric hindrance, profoundly influences the behavior of the aniline moiety. Furthermore, the inherent strain of the cyclopropyl ring introduces a unique mode of reactivity through potential ring-opening reactions. This guide has provided a foundational understanding of these principles, supported by available data and representative experimental protocols. For researchers in drug discovery and synthetic chemistry, a thorough grasp of these concepts is essential for the strategic design and successful execution of synthetic routes utilizing this valuable chemical entity. Further quantitative studies on the specific reaction kinetics and product distributions for electrophilic substitution and other reactions of this compound are warranted to fully unlock its synthetic potential.

References

A Technical Guide to the Potential Applications of 2-Cyclopropylaniline in Material Science

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Cyclopropylaniline, a unique aromatic amine featuring a strained cyclopropyl ring, presents a compelling yet largely unexplored platform for the development of advanced materials. While its direct applications in material science are not yet established, its constituent chemical moieties—the aniline backbone and the cyclopropyl group—are known to impart desirable properties in various polymers and functional organic molecules. This technical guide explores the prospective applications of this compound in the realms of conducting polymers, organic electronics, and high-performance thermosets. By drawing parallels with structurally related compounds, we outline hypothetical synthetic routes, potential material properties, and experimental workflows to stimulate further research and development in this promising area.

Introduction

The quest for novel materials with tailored electronic, optical, and mechanical properties is a cornerstone of modern material science. Aromatic amines, particularly aniline and its derivatives, have historically been pivotal in the development of conducting polymers and hole-transporting materials for optoelectronic devices.[1] The introduction of unique substituent groups onto the aniline scaffold offers a powerful strategy to fine-tune the properties of the resulting materials.

This compound is an intriguing monomer characterized by the presence of a cyclopropyl group at the ortho position of the aniline ring. The cyclopropyl group is known for its high ring strain and unique electronic properties, which can significantly influence the reactivity and physical characteristics of a molecule.[2] While research on this compound has been limited, its chemical structure suggests significant potential for creating novel materials with enhanced solubility, thermal stability, and modified electronic characteristics. This whitepaper serves as a forward-looking guide to the potential of this compound as a building block for a new generation of advanced materials.

Physicochemical Properties of this compound

All potential applications are predicated on the intrinsic properties of the monomer. The known physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N | |

| Molecular Weight | 133.19 g/mol | |

| CAS Number | 3158-73-4 | |

| Physical Form | Solid | |

| InChI Key | JSKOLQWFMXYJAF-UHFFFAOYSA-N | |

| SMILES | NC1=C(C=CC=C1)C2CC2 |

Potential Applications in Material Science

Conducting Polymers: A Soluble Polyaniline Derivative

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[3] However, its application is often hampered by poor solubility in common organic solvents, which complicates processing. The incorporation of bulky side groups is a known strategy to improve the solubility of conducting polymers.

The cyclopropyl group on this compound could serve this purpose, potentially rendering a hypothetical poly(this compound) more soluble than its parent PANI. This would allow for easier processing via solution-based techniques like spin-coating and inkjet printing, opening up applications in printed electronics and sensors. Furthermore, the electronic influence of the cyclopropyl group could modulate the polymer's bandgap and conductivity.

Caption: Hypothetical polymerization of this compound.

Hole-Transporting Materials (HTMs) for Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) rely on a multilayer structure where hole-transporting materials (HTMs) play a critical role in device efficiency and stability.[4][5] Triphenylamine derivatives are widely used as HTMs due to their excellent hole mobility and appropriate energy levels.[6]

Given that this compound is an aniline derivative, it could serve as a novel building block for the synthesis of new HTMs. The presence of the cyclopropyl group may offer several advantages:

-

Improved Solubility: Enhancing solubility for solution-processable device fabrication.

-

Energy Level Tuning: The electronic nature of the cyclopropyl group could help in tuning the HOMO energy level of the HTM to better align with the valence band of perovskite or the emissive layer in OLEDs, thereby improving charge injection.[7]

-

Morphological Stability: The non-planar structure of the cyclopropyl group might inhibit crystallization, leading to more stable amorphous films, which is beneficial for device longevity.

Caption: Workflow for investigating this compound in HTMs.

High-Performance Polymers and Composites

The incorporation of cyclopropane rings into polymer backbones has been shown to enhance the thermal and mechanical properties of the resulting materials.[8] The inherent strain of the cyclopropyl ring can be harnessed to create materials with higher thermal stability and mechanical strength.[9][10]

This compound could be utilized as a monomer or a co-monomer in the synthesis of high-performance polymers. For instance, it could be incorporated into epoxy resins or polyimides. The amine functionality can react with epoxy groups or acid anhydrides, while the cyclopropyl group could potentially undergo thermal ring-opening reactions at elevated temperatures, leading to additional cross-linking and a more robust network structure. This could result in thermosets with higher glass transition temperatures (Tg) and improved mechanical toughness.

Caption: Logical relationship of structural features to properties.

Hypothetical Experimental Protocols

The following protocol is a generalized, hypothetical procedure for the synthesis of poly(this compound) based on standard methods for the chemical oxidative polymerization of aniline.

Synthesis of Poly(this compound)

Materials:

-

This compound (monomer)

-

Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

-

Hydrochloric acid (HCl, 1 M) (dopant and solvent)

-

Ammonium hydroxide (NH₄OH) (for de-doping)

-

Methanol

-

Deionized water

Procedure:

-

Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel and cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Separately, dissolve ammonium persulfate in 1 M HCl in a 1:1 molar ratio with the monomer. This solution should also be pre-cooled to 0-5 °C.

-

Slowly add the oxidant solution dropwise to the monomer solution over a period of 30 minutes with vigorous stirring.

-

Allow the reaction to proceed at 0-5 °C for 24 hours. A dark-colored precipitate should form, indicating polymerization.

-

Collect the precipitate by vacuum filtration and wash it sequentially with 1 M HCl, deionized water, and methanol until the filtrate becomes colorless.

-

To obtain the emeraldine base form, suspend the polymer powder in a 0.5 M NH₄OH solution and stir for 6 hours.

-

Filter the de-doped polymer, wash with deionized water until the filtrate is neutral, and then wash with methanol.

-

Dry the final polymer product in a vacuum oven at 60 °C for 48 hours.

Characterization: The resulting polymer should be characterized by FT-IR spectroscopy to confirm the polymer structure, UV-Vis spectroscopy to study its electronic transitions, cyclic voltammetry to determine its electrochemical properties, and gel permeation chromatography (if soluble) to determine its molecular weight. Thermal stability can be assessed using thermogravimetric analysis (TGA).

Conclusion and Future Outlook

This compound stands as a promising, yet untapped, resource for the material science community. Its unique combination of a polymerizable aniline core and a property-modulating cyclopropyl group suggests a clear path toward novel materials. The most promising potential applications lie in the development of soluble conducting polymers and as a foundational element for new hole-transporting materials in advanced optoelectronic devices. The hypotheses presented in this guide are grounded in the established principles of polymer chemistry and material science. Experimental validation is now the critical next step to unlock the potential of this intriguing molecule and pave the way for its use in next-generation technologies. Future research should focus on the successful synthesis and thorough characterization of poly(this compound) and its derivatives to confirm the projected benefits and explore its full potential.

References

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]

- 5. scispace.com [scispace.com]

- 6. Novel hole-transporting materials based on triphenylamine for organic electroluminescent devices - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Conjugated small molecules based on alkylsilyl-modified triphenylamine: promising hole transport materials in perovskite photovoltaics - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 8. jomardpublishing.com [jomardpublishing.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Solubility profile of 2-Cyclopropylaniline in common laboratory solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Cyclopropylaniline in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the available qualitative information and presents a detailed experimental protocol for determining the empirical solubility of this compound. This information is critical for its application in chemical synthesis, pharmaceutical research, and agrochemical development.

Overview of this compound

This compound is an organic compound featuring a cyclopropyl group attached to an aniline ring. This substitution imparts unique steric and electronic properties, making it a valuable intermediate in the synthesis of various target molecules. A clear understanding of its solubility is fundamental for reaction setup, purification, formulation, and various analytical procedures.

Physical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| Boiling Point | 104 °C at 9 Torr[2] |

| Density | 1.029 g/cm³[2] |

Solubility Data

Exhaustive searches of scientific databases and literature did not yield specific quantitative solubility values for this compound in common laboratory solvents. However, qualitative descriptions consistently indicate its general solubility behavior.

Qualitative Solubility Summary:

Based on available information, this compound is generally described as being soluble in organic solvents and potentially moderately soluble in water[1]. The presence of the amine group suggests some degree of polarity, while the cyclopropyl and phenyl groups contribute to its nonpolar character. This dual nature influences its solubility across a range of solvents.

The following table provides an estimated qualitative solubility profile based on general chemical principles and available descriptions.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Water | Moderate to Low | The amine group can form hydrogen bonds with water, but the bulky nonpolar cyclopropyl and phenyl groups limit overall solubility. For experiments requiring higher concentrations, a co-solvent is likely necessary. |

| Methanol | Soluble | The alkyl chain is short, and it can act as both a hydrogen bond donor and acceptor, effectively solvating the amine group. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that can effectively solvate this compound. | |

| Polar Aprotic | Acetonitrile | Soluble | A study on a related N-cyclopropylaniline derivative used a 15:85 v/v% acetonitrile/water mixture to enhance solubility, suggesting good solubility in acetonitrile. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetone | Soluble | As a common polar aprotic solvent, acetone is expected to readily dissolve this compound. | |

| Ethyl Acetate | Soluble | This ester is a moderately polar solvent and is expected to be a good solvent for this compound. | |

| Nonpolar | Dichloromethane (DCM) | Soluble | The organic nature of the molecule suggests good solubility in this common nonpolar solvent. |

| Toluene | Soluble | The aromatic ring of toluene can interact favorably with the phenyl ring of this compound. | |

| Hexanes | Soluble to Moderately Soluble | While soluble in many organic solvents, the polarity of the amine group might slightly reduce its solubility in highly nonpolar alkanes compared to other organic solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following outlines a common and reliable method for determining the solubility of a solid organic compound like this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid form)

-

Selected laboratory solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)

-

Scintillation vials or small test tubes with screw caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Analytical balance

-

Micropipettes

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute. Constant agitation is necessary.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions using HPLC (or another suitable method) to generate a calibration curve.

-

Analyze the filtered saturated solution under the same conditions.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Interpreting the ¹H NMR Spectrum of 2-Cyclopropylaniline: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-cyclopropylaniline, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected spectral data, a detailed experimental protocol for acquiring such a spectrum, and a logical workflow for its interpretation.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the cyclopropyl group. The chemical shifts (δ) are influenced by the electron-donating amino group and the unique electronic properties of the cyclopropyl substituent. The predicted data, based on analogous compounds such as cyclopropylbenzene and various 2-substituted anilines, are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| Aromatic (H-3, H-4, H-5, H-6) | 6.6 - 7.2 | Multiplet (m) | 4H | Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz |

| Amine (-NH₂) | ~3.6 | Broad Singlet (br s) | 2H | N/A |

| Cyclopropyl Methine (CH) | 1.8 - 2.0 | Multiplet (m) | 1H | J ≈ 3-8 Hz |

| Cyclopropyl Methylene (CH₂) | 0.5 - 1.0 | Multiplet (m) | 4H | J ≈ 3-8 Hz |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the concentration of the sample.

Experimental Protocol for ¹H NMR Spectroscopy

A standard and reliable method for obtaining the ¹H NMR spectrum of this compound is detailed below.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

Data Acquisition

-

Spectrometer: Utilize a high-field Nuclear Magnetic Resonance (NMR) spectrometer, for instance, a 400 MHz or 500 MHz instrument, for data acquisition.[1]

-

Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. A typical pulse-acquire sequence is used for routine ¹H NMR.[2]

-

Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase and baseline corrections should be applied to the resulting spectrum to ensure accurate integration and peak picking.

Spectral Interpretation Workflow

The interpretation of the ¹H NMR spectrum of this compound follows a logical progression, as illustrated in the workflow diagram below. This process involves analyzing the chemical shifts, integration values, and splitting patterns to assign each signal to the corresponding protons in the molecule.

References

Key spectroscopic data (IR, MS) for 2-Cyclopropylaniline

An In-depth Technical Guide to the Core Spectroscopic Data (IR, MS) of 2-Cyclopropylaniline